5-bromo-1-(bromodifluoromethyl)-1H-imidazole
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Overview
Description
5-Bromo-1-(bromodifluoromethyl)-1H-imidazole is a heterocyclic compound containing both bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(bromodifluoromethyl)-1H-imidazole typically involves the bromination of an imidazole derivative. One common method includes the reaction of 1H-imidazole with bromodifluoromethane in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
For industrial-scale production, continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process. The use of tubular reactors for diazotization reactions, followed by bromination, can improve yield and reduce side reactions . This method is advantageous for large-scale synthesis due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(bromodifluoromethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-Bromo-1-(bromodifluoromethyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 5-bromo-1-(bromodifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity to biological macromolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its therapeutic effects. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-imidazole: Lacks the bromodifluoromethyl group, resulting in different reactivity and applications.
1-(Bromodifluoromethyl)-1H-imidazole: Similar structure but without the additional bromine atom, affecting its chemical properties and uses.
Uniqueness
5-Bromo-1-(bromodifluoromethyl)-1H-imidazole is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric effects. These properties make it a valuable compound for designing molecules with specific reactivity and biological activity.
Properties
CAS No. |
2385914-62-3 |
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Molecular Formula |
C4H2Br2F2N2 |
Molecular Weight |
275.9 |
Purity |
95 |
Origin of Product |
United States |
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